molecular formula C14H15Cl2N3O2 B2824454 N-(3,4-dichlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1014046-07-1

N-(3,4-dichlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No. B2824454
M. Wt: 328.19
InChI Key: QMRNIFNMLKETAI-UHFFFAOYSA-N
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Description

The compound “N-(3,4-dichlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also has an amide functional group attached to the pyrazole ring, and a dichlorophenyl group attached to the nitrogen of the amide group. The ethoxy and ethyl groups are also attached to the pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, for example, is a five-membered ring with two nitrogen atoms. The dichlorophenyl group is a phenyl (benzene) ring with two chlorine atoms attached. The amide group consists of a carbonyl group (C=O) and a nitrogen .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The dichlorophenyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group could influence its solubility in polar solvents. The dichlorophenyl group could potentially increase its lipophilicity .

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated efficient methods for synthesizing pyrazole derivatives, including N-(3,4-dichlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, showcasing advancements in organic chemistry. For instance, Machado et al. (2011) discussed an efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, indicating the potential for generating similar compounds through optimized conditions for regioselectivity and yield improvements Machado et al., 2011.

Computational Studies and Drug Design

Computational studies play a crucial role in the rational design and synthesis of chemical compounds. Singh et al. (2009) highlighted the computational structure-activity relationship of novel pyrazole derivatives, suggesting their applicability in drug design and understanding of biological interactions Singh et al., 2009.

Material Science and Corrosion Inhibition

In the field of material science, pyrazole derivatives have been explored for their corrosion inhibition properties. Paul et al. (2020) investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in acidic solution, demonstrating the chemical's potential in industrial applications Paul et al., 2020.

Antitumor Activities

The exploration of antitumor activities of pyrazole derivatives indicates their potential in pharmacological applications. Xin (2012) synthesized and evaluated the antitumor activities of 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, suggesting a pathway for developing new cancer treatments Xin, 2012.

Future Directions

The future research directions for this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities. Given the known activities of many pyrazole derivatives, it could be of interest in medicinal chemistry .

properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O2/c1-3-19-8-10(14(18-19)21-4-2)13(20)17-9-5-6-11(15)12(16)7-9/h5-8H,3-4H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRNIFNMLKETAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

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